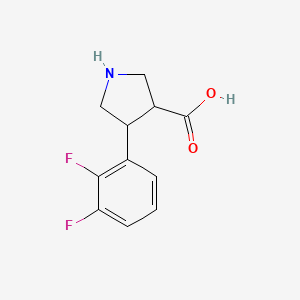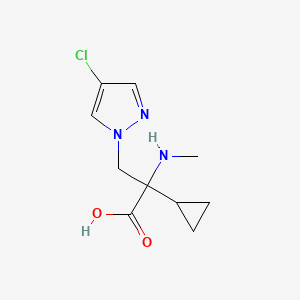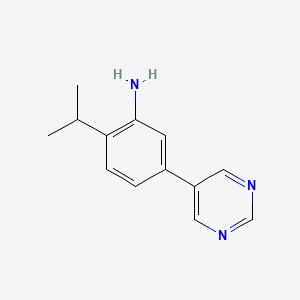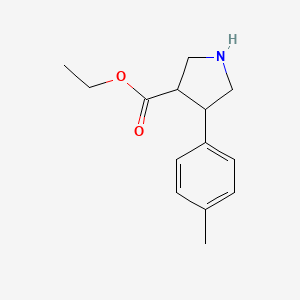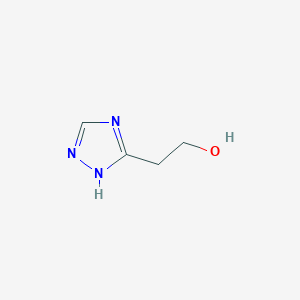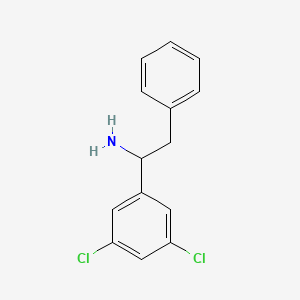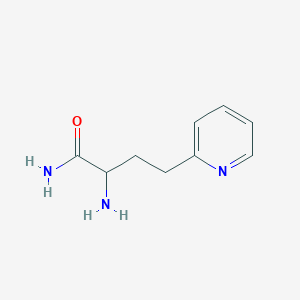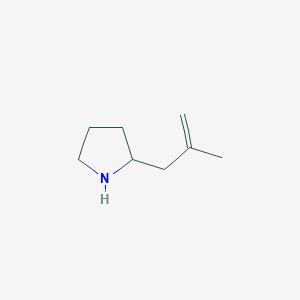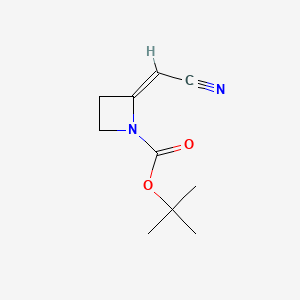
tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a cyanomethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyanomethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethylidene group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Applications De Recherche Scientifique
tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be used in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications, including as a precursor to drug candidates, is ongoing.
Mécanisme D'action
The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which can affect its steric and electronic properties. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate include:
- tert-Butyl azetidine-1-carboxylate
- tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate analogs with different substituents
Uniqueness
The uniqueness of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate lies in its combination of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring This combination imparts distinct reactivity and properties that are not commonly found in other compounds
Propriétés
Formule moléculaire |
C10H14N2O2 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h4H,5,7H2,1-3H3/b8-4- |
Clé InChI |
BWSOMVDGCKXJGN-YWEYNIOJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N\1CC/C1=C/C#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





